molecular formula C21H14FN3O2S B2642890 2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1428360-03-5

2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No. B2642890
CAS RN: 1428360-03-5
M. Wt: 391.42
InChI Key: WOUFNLBBODNBRY-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-1(2H)-yl group, which is a type of heterocyclic compound . This compound also contains a 4-fluoro-2-methylphenyl group and a benzonitrile group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thieno[3,2-d]pyrimidin-1(2H)-yl group, a 4-fluoro-2-methylphenyl group, and a benzonitrile group . The exact structure would require a detailed analysis using techniques such as NMR spectroscopy .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl triflates) in the presence of a palladium catalyst. The SM coupling reaction has found widespread application due to its mild conditions and functional group tolerance .

Mechanism::
Applications::

Antileishmanial Efficacy

The compound’s derivatives have been evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL). Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and VL is the most severe form. The synthesized derivatives may offer potential as antileishmanial agents .

Trifluoromethylpyridines

The compound’s structure contains a trifluoromethyl group. Trifluoromethylpyridines are valuable intermediates in organic synthesis. They find applications in medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties make them useful for designing novel compounds .

Stationary Phase in NMR Spectroscopy

The compound’s 1H NMR spectrum has been studied using the FFMP stationary phase. NMR spectroscopy is essential for structural elucidation and characterization of organic compounds .

Isocyanate Derivatives

The compound’s isocyanate derivative (3-fluoro-4-methylphenyl isocyanate) has applications in synthetic chemistry. Isocyanates are versatile reagents for preparing ureas, carbamates, and other functional groups. They are used in polymer chemistry and as intermediates in drug synthesis .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactivity, and potential therapeutic uses. Given the interest in similar compounds, such as pyridopyrimidines, this compound could also be a subject of future studies .

properties

IUPAC Name

2-[[3-(4-fluoro-2-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S/c1-13-10-16(22)6-7-17(13)25-20(26)19-18(8-9-28-19)24(21(25)27)12-15-5-3-2-4-14(15)11-23/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUFNLBBODNBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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